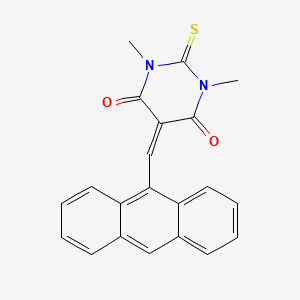![molecular formula C27H28FN3O3 B12495060 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12495060.png)
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoate Core: Starting with a benzoic acid derivative, esterification can be performed using ethanol and an acid catalyst to form the ethyl benzoate.
Introduction of the Fluorobenzamide Group: The ethyl benzoate can undergo amidation with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the fluorobenzamide derivative.
Attachment of the Benzylic Piperazine: The final step involves the nucleophilic substitution reaction between the fluorobenzamide derivative and 4-benzylpiperazine under suitable conditions, such as heating in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzylic position may be susceptible to oxidation, forming corresponding ketones or alcohols.
Reduction: The fluorobenzamide group can be reduced to the corresponding amine under hydrogenation conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield benzylic alcohols or ketones, while reduction could produce amines.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its piperazine moiety.
Medicine: Investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Used in the development of new materials or as a precursor in the synthesis of functionalized polymers.
作用機序
The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE would depend on its specific application. In a biological context, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The piperazine ring is known to interact with various neurotransmitter receptors, which could be a potential pathway for its effects.
類似化合物との比較
Similar Compounds
ETHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE: Similar structure but with a methyl group instead of a benzyl group.
ETHYL 4-(4-BENZYLPIPERIDIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE is unique due to the combination of its benzylic piperazine and fluorobenzamide groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C27H28FN3O3 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC名 |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[(3-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H28FN3O3/c1-2-34-27(33)22-11-12-25(24(18-22)29-26(32)21-9-6-10-23(28)17-21)31-15-13-30(14-16-31)19-20-7-4-3-5-8-20/h3-12,17-18H,2,13-16,19H2,1H3,(H,29,32) |
InChIキー |
HKBXVAWQZXUXLE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Fluorophenyl)-2-{N-[(4-fluorophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B12494982.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12494989.png)
![3-[(3,4-dimethoxyphenyl)carbonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B12494991.png)
![5-{[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12494996.png)
![3-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495000.png)
![2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B12495013.png)
![Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B12495019.png)
![propyl 2-amino-1-[4-(butoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12495029.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B12495044.png)
![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12495046.png)
![6,8-dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B12495053.png)
![N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide](/img/structure/B12495073.png)

![2-fluoro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12495079.png)
